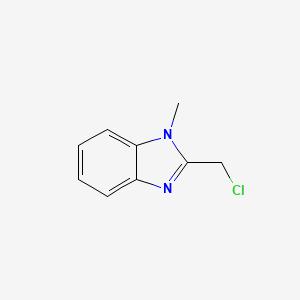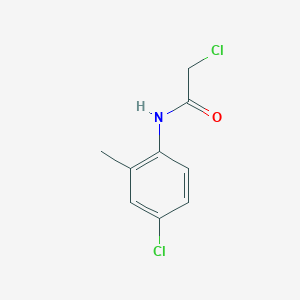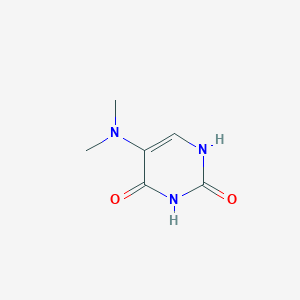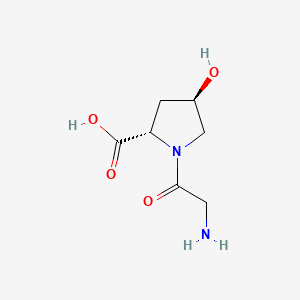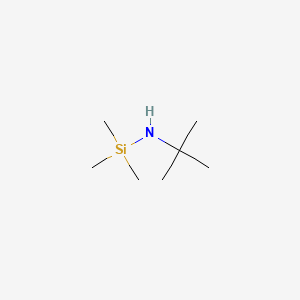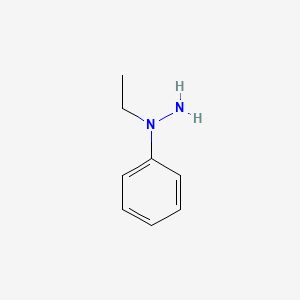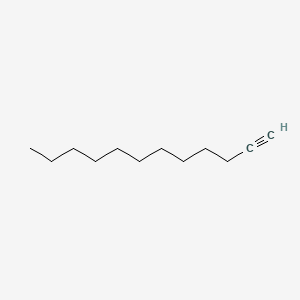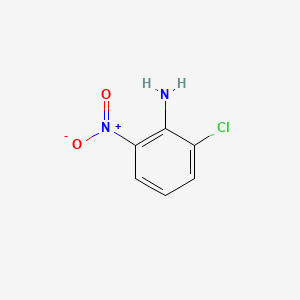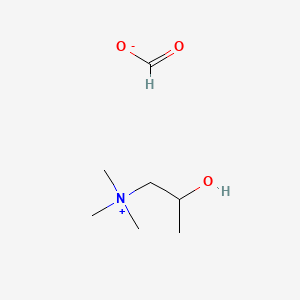
(2-Hydroxypropyl)trimethylammonium formate
Übersicht
Beschreibung
“(2-Hydroxypropyl)trimethylammonium formate” is a chemical compound with the molecular formula C7H17NO3 . It is also known as 2-hydroxy-n,n,n-trimethylpropan-1-aminium formate .
Synthesis Analysis
The synthesis of “(2-Hydroxypropyl)trimethylammonium formate” has been reported in several studies. For instance, it has been synthesized from chitosan with 2,3-epoxypropyl trimethylammonium chloride (GTAMC). The highest degree of substitution (DS) of the compound reached 0.868 when the ratio of chitosan to GTAMC was 1:4 .Molecular Structure Analysis
The molecular structure of “(2-Hydroxypropyl)trimethylammonium formate” is represented by the SMILES notation: CC(CN+©C)O.C(=O)[O-] .Chemical Reactions Analysis
One of the key reactions involving “(2-Hydroxypropyl)trimethylammonium formate” is its conversion to its epoxide form: 2,3-epoxypropyl-trimethylammonium chloride. This reaction occurs quite readily and forms the basis for most of the commercially important reactions .Physical And Chemical Properties Analysis
“(2-Hydroxypropyl)trimethylammonium formate” has a molecular weight of 163.21, a density of 1.079 at 20℃, a boiling point of 164℃ at 101 325 Pa, and a water solubility of 1μg/L at 25℃ .Wissenschaftliche Forschungsanwendungen
Ionic Liquid Characteristics
(2-Hydroxypropyl)trimethylammonium formate is closely related to 2-hydroxyethylammonium formate, a novel ionic liquid with a very low melting temperature and high ionic conductivity. This ionic liquid demonstrates exceptional solvation abilities, able to dissolve many inorganic salts and insoluble polymers like polyaniline and polypyrrole, making it valuable in material science and electrochemistry (Bıçak, 2005).
Catalytic Applications
2-Hydroxyethylammonium formate, similar in structure to (2-Hydroxypropyl)trimethylammonium formate, has been employed as a cost-effective ionic liquid in catalyzing hetero-Michael reactions. Its dual role as a reaction medium and catalyst, along with its recyclability, highlights its potential in green chemistry (Sharma & Degani, 2007).
CO2 Capture and Natural Gas Sweetening
Research on ionic liquids, including N-methyl-2-hydroxyethylammonium formate, for CO2 capture and natural gas sweetening has been significant. Their high selectivity towards CO2 and methane, coupled with their stability under high pressure, demonstrates their potential in environmental applications (Mattedi et al., 2011).
DNA Solubility and Preservation
A related compound, 2-Hydroxyethylammonium formate, has been shown to solubilize DNA at high concentrations and maintain its stability over long periods. This property suggests potential applications in the fields of biotechnology and biomaterial design, particularly for DNA packaging and preservation (Singh et al., 2017).
Pharmaceutical Applications
Trimethylammonium salts of certain pharmaceuticals, such as topotecan, bind covalently to DNA upon UV irradiation. This characteristic is pivotal in developing new therapeutic applications, potentially increasing the efficacy of medicines (Naumczuk et al., 2015).
Polymer Science
The cationization of polysaccharides, such as heparin, with trimethylammonium-2-hydroxypropyl groups, is vital in creating materials with specific properties. These modified polymers find applications in diverse areas, including water treatment, food, cosmetics, and petroleum industries (Šimkovic et al., 2015).
Liquid Crystal Applications
Ionic liquids like 2-hydroxyethylammonium formate facilitate the formation of nematic chromonic liquid crystals. These liquid crystals are promising for creating mesostructured materials and have potential applications in material science and nanotechnology (Magana et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-hydroxypropyl(trimethyl)azanium;formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO.CH2O2/c1-6(8)5-7(2,3)4;2-1-3/h6,8H,5H2,1-4H3;1H,(H,2,3)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOLFQXGRCJFQN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)O.C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7562-87-0 (Parent) | |
| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, formate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062314254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50886477 | |
| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, formate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50886477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, formate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
(2-Hydroxypropyl)trimethylammonium formate | |
CAS RN |
62314-25-4 | |
| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, formate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62314-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, formate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062314254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, formate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, formate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50886477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-hydroxypropyl)trimethylammonium formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



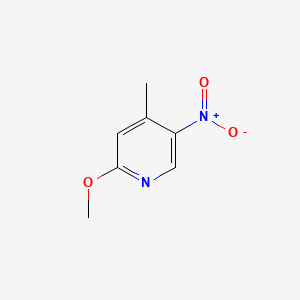
![3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B1581769.png)
